Allyltrimethylammonium chloride

Overview

Description

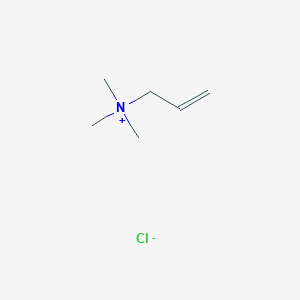

Allyltrimethylammonium chloride (CAS 1516-27-4) is a quaternary ammonium salt with the molecular formula C₆H₁₄ClN and a molecular weight of 135.64 g/mol . It is a white, hygroscopic crystalline solid that is highly soluble in water but insoluble in nonpolar solvents like toluene or acetone. The compound features an allyl group (CH₂=CHCH₂–) attached to a trimethylammonium cation, enabling reactivity through both its double bond and cationic charge .

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyltrimethylammonium chloride can be synthesized through the reaction of allyl chloride with trimethylamine. The reaction is typically carried out at room temperature, and the product is obtained by filtering out any solid impurities . Another method involves the reaction of trimethylamine hydrochloride with sodium hydroxide in ethanol, followed by the addition of allyl bromide .

Industrial Production Methods

In industrial settings, this compound is produced by mixing allyl chloride and trimethylamine in a molar ratio, heating the mixture at room temperature, and then cooling and filtering the product . This method is efficient and yields a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Allyltrimethylammonium chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the allyl group.

Addition Reactions: The compound can undergo addition reactions with various reagents, forming new compounds.

Polymerization: It can be used as a monomer in polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydroxide, ethanol, and various organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .

Major Products Formed

The major products formed from reactions involving this compound include substituted ammonium compounds, polymers, and various organic intermediates used in further chemical synthesis .

Scientific Research Applications

Organic Synthesis

Allyltrimethylammonium chloride is primarily utilized as an allylating agent in organic synthesis. Its ability to participate in various nucleophilic substitution reactions makes it valuable for modifying bioactive compounds.

Mechanochemical Reactions

Recent studies have demonstrated the effectiveness of mechanochemical methods using this compound for allylation reactions. For instance, a study highlighted its use in the Tsuji–Trost allylation of nucleophiles (C-, N-, and O-) under solvent-free conditions, achieving high yields and selectivity without the need for additional purification steps .

Table 1: Mechanochemical Allylation Results

| Nucleophile | Yield (%) | Conditions |

|---|---|---|

| 4-Hydroxybiphenyl | 95 | Solid-state, no solvent |

| Phenol | 90 | Mild conditions |

| Aniline | 88 | Low catalyst loading |

Medicinal Chemistry

The compound's structural characteristics allow it to interact effectively with biological systems, leading to potential applications in medicinal chemistry. Research indicates that this compound can influence cellular processes, particularly regarding membrane permeability and cellular uptake mechanisms.

Case Study: Cellular Uptake Studies

A study explored the effects of this compound on drug delivery systems, demonstrating enhanced uptake of therapeutic agents in cancer cells. The findings suggest that this compound could facilitate improved delivery of anticancer drugs by modifying membrane properties.

Environmental Applications

In environmental science, this compound has been employed in wastewater treatment processes. Its cationic nature allows it to act as a flocculant, aiding in the removal of suspended solids from wastewater.

Case Study: Textile Dyeing Sludge Dewaterability

A recent investigation assessed the effectiveness of this compound in enhancing the dewaterability of textile dyeing sludge. The study found that optimal dosages significantly improved sludge dewatering performance, highlighting its potential as an environmentally friendly flocculant .

Table 2: Sludge Dewatering Performance

| Dosage (mg/L) | FCMC (%) | SRF (m kg⁻¹) |

|---|---|---|

| 20 | 70.5 | 4.8 × 10¹² |

| 40 | 76.9 | 5.9 × 10¹² |

| 60 | 72.3 | 5.2 × 10¹² |

Industrial Applications

This compound is also utilized in various industrial applications, particularly in the petroleum industry as a clay treatment agent and drilling fluid additive . Its ability to modify surface properties enhances the performance of drilling fluids.

Case Study: Clay Treatment Efficiency

In a comparative study on drilling fluids, the incorporation of this compound improved the stability and viscosity of the fluids under high-temperature conditions, making it a valuable additive for oil extraction processes.

Mechanism of Action

The mechanism of action of allyltrimethylammonium chloride involves its ability to interact with various molecular targets through ionic and covalent bonding. The compound can act as a catalyst in chemical reactions by stabilizing transition states and intermediates, thereby lowering the activation energy required for the reaction to proceed . In biological systems, it can interact with cellular membranes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural Analogs

Tetramethylammonium Chloride (TMACl)

- Formula : C₄H₁₂ClN; Molecular Weight : 109.60 g/mol .

- Structure : Lacks the allyl group, consisting of a central nitrogen atom bonded to four methyl groups.

- Properties : Highly water-soluble; thermally stable but less reactive due to absence of a double bond.

- Applications : Phase-transfer catalyst, electrolyte in batteries, and protein crystallization .

- Key Difference: TMACl cannot participate in polymerization reactions, unlike allyltrimethylammonium chloride .

Benzyltrimethylammonium Chloride (BzTMA-Cl)

- Formula : C₁₀H₁₆ClN; Molecular Weight : 185.69 g/mol .

- Structure : Benzyl group replaces the allyl group, introducing aromaticity.

- Properties : Higher lipophilicity due to the benzyl ring; moderate water solubility.

- Applications : Surfactant, catalyst in organic synthesis, and corrosion inhibitor .

- Key Difference : The benzyl group enhances stability but reduces reactivity in radical polymerization compared to this compound .

Diallyldimethylammonium Chloride (DADMAC)

- Formula : C₈H₁₆ClN; Molecular Weight : 161.67 g/mol .

- Structure : Two allyl groups attached to a dimethylammonium cation.

- Properties : Forms highly charged polymers (e.g., polyDADMAC) with superior flocculation efficiency.

- Applications : Primary use in water treatment as a cationic polyelectrolyte .

- Key Difference : DADMAC’s dual allyl groups enable cross-linking, whereas this compound’s single allyl group limits it to linear copolymerization .

Physicochemical Properties Comparison

| Property | This compound | TMACl | BzTMA-Cl | DADMAC |

|---|---|---|---|---|

| Molecular Weight | 135.64 g/mol | 109.60 g/mol | 185.69 g/mol | 161.67 g/mol |

| Solubility in Water | High | High | Moderate | High |

| Reactivity | High (allyl + quaternary NH₄⁺) | Low | Moderate | High (dual allyl) |

| Thermal Stability | Moderate | High | High | Moderate |

| Primary Application | Zwitterionic polymers | Catalysis | Surfactants | PolyDADMAC |

Toxicity and Environmental Impact

- This compound: Limited toxicity data, but hygroscopicity necessitates careful handling to prevent moisture absorption .

- BzTMA-Cl : EPA reports highlight moderate aquatic toxicity (EC₅₀ = 12 mg/L for Daphnia magna) .

- DADMAC : Generally recognized as safe in water treatment but can persist in aquatic environments .

Market and Industrial Relevance

- This compound : Niche market driven by demand in oil recovery and specialty polymers; global market projected to grow at 4.2% CAGR (2023–2029) .

- TMACl : Broad industrial use with stable demand in electronics and pharmaceuticals .

- DADMAC : Dominates the water treatment sector, accounting for 65% of cationic polymer sales .

Biological Activity

Allyltrimethylammonium chloride (ATMAC) is a quaternary ammonium compound with the chemical formula . It has gained attention in various fields, including medicinal chemistry and environmental science, due to its notable biological activities. This article explores the biological activity of ATMAC, highlighting its antibacterial properties, applications in biochemistry, and potential toxicity.

1. Antibacterial Properties

ATMAC exhibits significant antibacterial activity against a range of bacterial strains. A study evaluating various quaternary ammonium compounds (QACs) found that ATMAC demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for ATMAC were reported to be relatively high, ranging from 250 to 500 µg/mL for different strains .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 500 |

The mechanism of action for ATMAC involves disruption of bacterial membranes, leading to cell lysis. This is consistent with findings from studies on related compounds, where membrane permeability and depolarization were identified as key factors in their antibacterial efficacy .

2. Applications in Biochemistry

ATMAC serves as an effective allylating agent in organic synthesis, particularly in mechanochemical reactions. Its use in palladium-catalyzed Tsuji–Trost allylation reactions has shown exceptional selectivity and yield, making it a valuable reagent in the synthesis of complex bioactive compounds . This method highlights ATMAC's utility beyond its biological activity, showcasing its relevance in synthetic chemistry.

Case Study: Mechanochemical Allylation

A recent study demonstrated the use of ATMAC in a solvent-free mechanochemical protocol for allylation reactions. The results indicated yields up to 99% for various nucleophiles, emphasizing the compound's efficiency as an allylating agent under mild conditions . This is particularly advantageous in pharmaceutical applications where high purity and yield are essential.

3. Toxicity and Safety Profile

While ATMAC shows promising biological activity, its safety profile is critical for its application in medicinal chemistry. Toxicity studies have indicated that ATMAC can exhibit cytotoxic effects at higher concentrations. For instance, the half-maximal inhibitory concentration (IC50) values were evaluated against normal human cells, revealing that while some derivatives showed acceptable therapeutic windows, others raised concerns regarding cytotoxicity .

Table 2: Cytotoxicity Data for this compound Derivatives

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| ATMAC | 150 | Moderate toxicity |

| Modified Derivative A | 50 | High toxicity |

| Modified Derivative B | 200 | Low toxicity |

Q & A

Basic Research Questions

Q. What established synthesis methods exist for allyltrimethylammonium chloride, and how can reaction conditions be optimized for high purity?

- Methodology :

- Quaternization of allyl bromide with trimethylamine : React trimethylamine hydrochloride with allyl bromide in ethanolic NaOH, followed by anion exchange (e.g., IRA-400 Cl column) to yield crystalline product .

- Chlorohydrination optimization : Temperature (e.g., 40–60°C) and concentration adjustments (1.5–2.5 M) minimize side reactions like hydrolysis, improving yield .

- Data Table :

| Method | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| Quaternization | Trimethylamine, allyl bromide | Ethanolic NaOH, 25°C, 12h | 85–90% | ≥98% |

| Chlorohydrination | Allyltrimethylammonium, HCl | 50°C, pH 8–9, 6h | 75–80% | 90–95% |

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and verifying its purity?

- Methodology :

- FTIR : Detect characteristic peaks for quaternary ammonium (e.g., 1480–1550 cm⁻¹ C-N stretching) and allyl groups (1640 cm⁻¹ C=C) .

- ¹H NMR : Peaks at δ 3.2–3.4 ppm (N⁺(CH₃)₃) and δ 5.0–5.8 ppm (allyl protons) confirm structure .

- Elemental analysis : Verify Cl⁻ content (theoretical: 26.1%) to assess purity .

Q. How should this compound be stored to maintain stability, and what degradation indicators should be monitored?

- Methodology :

- Storage : Under inert gas (N₂/Ar) at 2–8°C in moisture-proof packaging .

- Degradation tests : Monitor hygroscopicity (weight gain), discoloration, or NMR/FTIR shifts indicating hydrolysis (e.g., formation of allyl alcohol) .

Advanced Research Questions

Q. How can researchers address contradictions in catalytic activities when using this compound as a structure-directing agent in zeolite synthesis?

- Methodology :

- Systematic parameter screening : Vary pH (9–12), Si/Al ratio (20–100), and template concentration (0.1–1.0 wt%) to identify optimal conditions .

- Post-synthetic analysis : Use XRD and BET surface area measurements to correlate structure-directing efficiency with zeolite crystallinity and porosity .

Q. What methodologies are effective in analyzing the role of this compound in enhancing ionic conductivity of composite membranes?

- Methodology :

- Electrochemical impedance spectroscopy (EIS) : Measure ionic conductivity in NaCl solutions (0.1–1.0 M) at 25–60°C .

- Electrodialysis testing : Evaluate ion transport efficiency under applied voltages (1–5 V) using custom membrane cells .

Q. How can isotopic labeling (e.g., ¹⁵N) be integrated into synthetic routes for this compound derivatives in hyperpolarized MRI applications?

- Methodology :

- Isotope incorporation : Use (CH₃)₃¹⁵N·HCl as a precursor, modifying synthetic steps to retain isotopic integrity during ozonolysis-reduction .

- Validation : High-resolution ¹⁵N NMR and mass spectrometry to confirm isotopic enrichment and product identity .

Q. What strategies resolve conflicting data on phytotoxicity and growth-retardant efficacy of this compound in plant studies?

- Methodology :

- Dose-response assays : Test concentrations (0.1–10 mM) across plant species (e.g., Arabidopsis, wheat) under controlled light/temperature .

- Biochemical profiling : Quantify chlorophyll degradation and phosphate metabolism disruptions to correlate structure-activity relationships .

Q. Data Contradiction Analysis

Q. Why do studies report varying efficiency of this compound in deep eutectic solvents (DES) for VOC absorption?

- Resolution :

- Solvent composition : DES efficacy depends on hydrogen bond donor (HBD) type (e.g., levulinic acid vs. ethylene glycol) and molar ratios (e.g., 1:2 vs. 1:4) .

- Data Table :

| HBD | VOC Removed | Absorption Capacity (mg/g) | Temperature (°C) |

|---|---|---|---|

| Levulinic acid | DCM | 320 | 25 |

| Ethylene glycol | DCM | 210 | 25 |

Properties

IUPAC Name |

trimethyl(prop-2-enyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.ClH/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYULTYGSBAILI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57491-00-6 | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57491-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00883577 | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-27-4 | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNV3AA7VHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.